molecular formula C5H10ClNO4S2 B2841677 (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride CAS No. 2137982-07-9

(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride

Cat. No.: B2841677
CAS No.: 2137982-07-9
M. Wt: 247.71
InChI Key: YNJAWFPJICFHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride is a chemical compound known for its unique structural properties and reactivity. It features a sulfonyl chloride group attached to a dioxidoisothiazolidine ring, making it a versatile intermediate in organic synthesis. This compound is often utilized in the development of pharmaceuticals, agrochemicals, and various organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride typically involves the reaction of (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanol+SOCl2(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride+HCl+SO2\text{(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanol+SOCl2​→(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride+HCl+SO2​

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of thionyl chloride. The use of automated systems helps in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

    Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to maintain the reactivity of the sulfonyl chloride group.

    Catalysts: In some cases, catalysts like pyridine or triethylamine are used to enhance the reaction rate.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the nucleophile and reaction conditions used.

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride is used as a reagent for the introduction of sulfonyl groups into organic molecules. This modification can significantly alter the physical and chemical properties of the target molecules, making them more suitable for specific applications.

Biology and Medicine

In biological and medical research, this compound is used to synthesize sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties and are used in the treatment of various infections. Additionally, the compound is used in the development of enzyme inhibitors and other bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its ability to introduce sulfonyl groups makes it valuable in the synthesis of materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate linkages. These linkages can alter the biological activity of the target molecules, making them more effective as drugs or bioactive agents.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar applications but lacks the dioxidoisothiazolidine ring.

    Tosyl Chloride: Another sulfonyl chloride compound with a toluene ring, commonly used in organic synthesis.

    Trifluoromethanesulfonyl Chloride: Known for its strong electron-withdrawing properties, making it highly reactive.

Uniqueness

(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride is unique due to the presence of the dioxidoisothiazolidine ring, which can impart additional stability and reactivity to the compound. This structural feature makes it particularly useful in the synthesis of complex organic molecules and bioactive compounds.

Properties

IUPAC Name

(2-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO4S2/c1-7-5(4-12(6,8)9)2-3-13(7,10)11/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJAWFPJICFHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCS1(=O)=O)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.